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molecular formula C7H6F3NO B1457129 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol CAS No. 394203-58-8

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol

Cat. No. B1457129
M. Wt: 177.12 g/mol
InChI Key: HWFCWJQZKAGODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318776B2

Procedure details

To 60 ml of tetrahydrofuran were added 4.98 ml of trifluoromethyltrimethylsilane and 3 g of isonicotinealdehyde, and 0.09 g of tetrabutylammonium fluoride trihydrate was added at 0° C., and the mixture was stirred for 1 hour. Thereafter, 10% hydrochloric acid was added at 0° C., and the mixture was stirred for 3 hours, and poured into an aqueous saturated sodium bicarbonate solution. After extraction with ethyl acetate three times, the organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 4.7 g of 2,2,2-trifluoro-1-pyridin-4-yl-ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.98 mL
Type
reactant
Reaction Step Three
Quantity
0.09 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([Si](C)(C)C)([F:4])[F:3].O.O.O.[F-].C([N+:17]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:22][CH2:23]CC)CCCC)CCC.Cl.C(=O)(O)[O-:32].[Na+]>O1CCCC1>[F:1][C:2]([F:4])([F:3])[CH:29]([C:28]1[CH:23]=[CH:22][N:17]=[CH:26][CH:27]=1)[OH:32] |f:1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
4.98 mL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
0.09 g
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate three times
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(O)C1=CC=NC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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